REACTION_CXSMILES
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[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH3:7][C:8]1[CH:9]=[C:10]2[C:14](=[CH:15][CH:16]=1)[NH:13][CH:12]=[C:11]2[CH:17]1[CH2:21][C:20](=O)[NH:19][C:18]1=O>C1COCC1>[CH3:7][C:8]1[CH:9]=[C:10]2[C:14](=[CH:15][CH:16]=1)[NH:13][CH:12]=[C:11]2[CH:17]1[CH2:21][CH2:20][NH:19][CH2:18]1 |f:0.1.2.3.4.5|
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Name
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|
Quantity
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7.9 g
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Type
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reactant
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Smiles
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[H-].[Al+3].[Li+].[H-].[H-].[H-]
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Name
|
|
Quantity
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380 mL
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Type
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solvent
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Smiles
|
C1CCOC1
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Name
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3-(5-Methyl-1H-indol-3-yl) pyrrolidine-2,5-dione
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Quantity
|
9.5 g
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Type
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reactant
|
Smiles
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CC=1C=C2C(=CNC2=CC1)C1C(NC(C1)=O)=O
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Control Type
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AMBIENT
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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the reaction mixture was heated
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Type
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TEMPERATURE
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Details
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to reflux overnight
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Duration
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8 (± 8) h
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Type
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CUSTOM
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Details
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quenched with aqueous sodium sulfate
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Type
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FILTRATION
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Details
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filtered
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Type
|
WASH
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Details
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The solid was rinsed with THF
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Type
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DRY_WITH_MATERIAL
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Details
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the THF layer was dried over anhydrous sodium sulfate
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Type
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CUSTOM
|
Details
|
evaporated under reduced pressure
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Type
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CUSTOM
|
Details
|
The residue was purified by silica gel chromatography (25% MeOH/DCM/ammonia)
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Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C2C(=CNC2=CC1)C1CNCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |